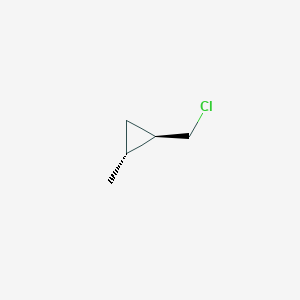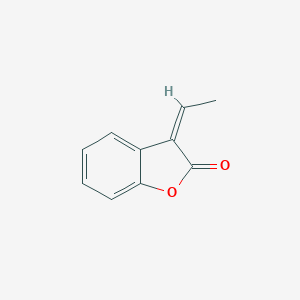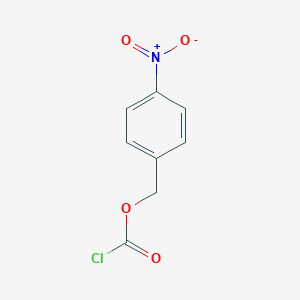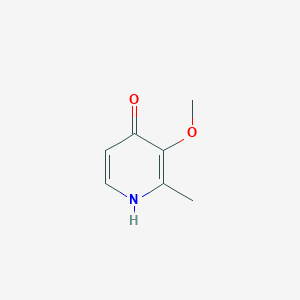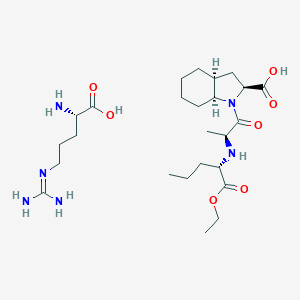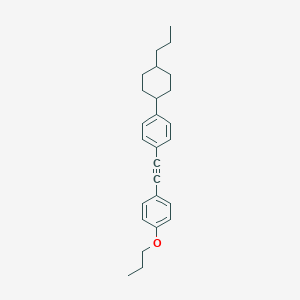
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene (T-PPE-PCB) is a newly developed compound with potential applications in scientific research. T-PPE-PCB is a cyclic compound with a unique structure that is composed of multiple rings of carbon and oxygen atoms. This compound has been studied for its potential use as a reagent in chemical synthesis and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
Comprehensive Analysis of “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene”
The compound “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene” has several potential applications in scientific research. Below is a detailed analysis focusing on unique applications across different fields:
Drug Design and Delivery
Boronic acids and their esters: are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy . However, these compounds are marginally stable in water, and their hydrolysis kinetics are influenced by the substituents in the aromatic ring .
Neutron Capture Therapy
This therapy is a form of cancer treatment that targets tumors at the cellular level. The compound’s boron-carriers can be used to deliver boron atoms to cancer cells, which are then irradiated with neutrons, causing the boron to undergo nuclear reactions that destroy the tumor .
Biological Sensors
The compound’s structural features may allow it to interact with biological molecules, making it a candidate for use in sensors that detect biological activities or conditions.
Material Science
In material science, the compound could be used to synthesize new types of organic semiconductors or liquid crystals that have specific properties such as enhanced thermal stability or electrical conductivity.
Photodynamic Therapy
The compound’s ability to absorb light and generate reactive oxygen species can be harnessed in photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells when exposed to light.
Chemical Synthesis
The compound can serve as a precursor or intermediate in the synthesis of complex organic molecules, potentially leading to the development of new chemical reactions or pathways.
Analytical Chemistry
Due to its unique structure, the compound could be used in analytical chemistry as a standard or reagent in chromatography, mass spectrometry, or spectroscopy to identify or quantify other substances.
Environmental Monitoring
The compound’s reactivity and interaction with other chemicals make it a potential tool for monitoring environmental pollutants or changes in environmental conditions.
Each application mentioned above represents a field where “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene” could have significant implications. Further research and development are necessary to fully realize the potential of this compound in these areas. The information provided is based on the general properties of boronic acids and their esters, as specific data on this compound’s applications were not available in the search results .
properties
IUPAC Name |
1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYWLQZHXTLHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564128 |
Source


|
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene | |
CAS RN |
116903-49-2 |
Source


|
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

